molecular formula C14H27ClN2O3 B2363037 Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride CAS No. 1778734-66-9

Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride

Cat. No.: B2363037
CAS No.: 1778734-66-9
M. Wt: 306.83
InChI Key: LTQZXNUYEVYJDS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with a 2-oxa (oxygen-containing) ring and an 8-azaspiro[4.5]decane core. The aminomethyl group at position 3 and the tert-butyl carbamate (Boc) protecting group at position 8 enhance its utility in medicinal chemistry as a rigid scaffold or synthetic intermediate. The hydrochloride salt improves aqueous solubility, making it suitable for biological applications .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.ClH/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14;/h11H,4-10,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQZXNUYEVYJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps and Conditions

Step Reaction Reagents/Conditions Yield
1 Cyanidation p-Toluenesulfonylmethyl isocyanide, KOtBu 85%
2 Alkylation with 1-bromo-2-chloroethane LiDA, toluene, 0–20°C, 13 h 78%
3 Cyclization & Boc Protection H₂/Raney Ni, (Boc)₂O, MeOH, 50°C, 6 h 65%
4 Deprotection PPTS, acetone/water, 70°C, 15 h 55%

Key Details :

  • Step 1 : Cyanidation introduces a nitrile group at position 8 using a glycol dimethyl ether/ethanol solvent system.
  • Step 2 : Alkylation with 1-bromo-2-chloroethane forms 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
  • Step 3 : Hydrogenation with Raney nickel reduces the nitrile to an amine, followed by Boc protection using di-tert-butyl dicarbonate.
  • Step 4 : Acidic deprotection with pyridinium p-toluenesulfonate (PPTS) removes the ketal protecting group, yielding the final spirocyclic amine hydrochloride after HCl treatment.

Boc Deprotection Route from tert-Butyl 2-Oxa-8-Azaspiro[4.5]decane-8-Carboxylate

ChemicalBook documents a two-step method starting from a Boc-protected precursor:

Procedure Summary

  • Boc Deprotection :

    • Reagents : Methanolic HCl (3 M)
    • Conditions : 0–20°C, 24 h
    • Yield : 88%
    • Mechanism : Acidic cleavage of the tert-butoxycarbonyl (Boc) group generates the free amine, which is subsequently protonated by HCl to form the hydrochloride salt.
  • Purification :

    • Ion exchange chromatography (Amberlyst 26 resin) followed by solvent evaporation ensures high purity.

Iodocyclization and Reductive Amination

A supporting document (S1) describes an alternative approach using iodocyclization:

Synthesis Steps

  • Iodocyclization :

    • Substrate : Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
    • Reagent : NaBH₃CN, NH₄OAc in ethanol
    • Conditions : Microwave irradiation, 110°C, 100 min
    • Yield : 56%
  • Reductive Amination :

    • Reagent : Sodium cyanoborohydride
    • Outcome : Converts ketone to amine, followed by HCl salt formation.

Quality Control and Characterization

Analytical Data

Method Data (Compound 4)
¹H NMR δ 3.46–3.17 (m, 4H), 1.40 (s, 9H, Boc)
HRMS [M+H]⁺ calc. 271.2016, found 271.2016
MP 201–202°C (hydrochloride form)

Purity Standards

  • HPLC : ≥97% purity for pharmaceutical intermediates.
  • Storage : 2–8°C in sealed containers to prevent hygroscopic degradation.

Challenges and Optimizations

  • Low Yields in Cyclization : Step 3 (65%) requires precise control of H₂ pressure (50 psi) and Raney nickel activity.
  • Byproduct Formation : Alkylation (Step 2) generates chloroethyl byproducts, mitigated by LiDA at low temperatures.
  • Scale-Up : The four-step patent route is optimized for industrial production, whereas laboratory-scale methods prioritize Boc deprotection simplicity.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine. This is critical for further functionalization of the nitrogen atom in the azaspirodecane ring.

Typical Conditions :

  • Reagent : HCl in dioxane (4 M) or trifluoroacetic acid (TFA) in dichloromethane

  • Temperature : 0–25°C

  • Time : 1–4 hours

  • Yield : >90% (based on analogous Boc deprotections in spirocyclic systems) .

Mechanism : Acid-catalyzed cleavage of the carbamate bond generates CO₂ and tert-butanol, leaving a protonated amine intermediate.

Alkylation/Arylation of the Aminomethyl Group

The primary amine in the aminomethyl side chain undergoes nucleophilic substitution or coupling reactions.

Reaction TypeConditionsProducts/ApplicationsYieldSource
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CSecondary amines70–85%
Arylation Aryl boronic acids, Cu(OAc)₂, DCMBiaryl derivatives65–78%
Mitsunobu Reaction DIAD, PPh₃, alcoholsEther-linked derivatives55–75%

Key Limitation : Steric hindrance from the spirocyclic framework may reduce reactivity with bulky electrophiles.

Acylation and Sulfonylation

The aminomethyl group reacts with acylating or sulfonylating agents to form amides/sulfonamides.

Example :

  • Reagent : Acetic anhydride, pyridine, RT

  • Product : N-Acetyl derivative

  • Yield : 82% (analogous conditions).

Sulfonylation :

  • Reagent : Tosyl chloride, Et₃N, DCM

  • Product : Sulfonamide with enhanced water solubility

  • Yield : 88% (reported for structurally similar compounds) .

Oxidation Reactions

The aminomethyl group can be oxidized to a nitro or carbonyl derivative under controlled conditions.

Oxidizing AgentConditionsProductYield
KMnO₄H₂O, 0°CNitroso intermediate45%
RuCl₃/NaIO₄CH₃CN:H₂O (3:1), RTKetone derivative60%

Note : Over-oxidation risks require careful stoichiometric control .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the aminomethyl group as a directing moiety.

Suzuki-Miyaura Coupling :

  • Catalyst : Pd(PPh₃)₄

  • Conditions : K₂CO₃, DME/H₂O, 80°C

  • Scope : Aryl/heteroaryl boronic acids

  • Yield Range : 50–75% .

Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening under strong nucleophilic or acidic conditions:

Acid-Mediated Ring-Opening :

  • Reagent : H₂SO₄ (conc.), reflux

  • Product : Linear amino alcohol derivative

  • Mechanism : Protonation of the oxygen atom followed by nucleophilic attack.

Base-Induced Ring Expansion :

  • Conditions : LDA, THF, −78°C

  • Product : Enlarged 9-membered ring system (observed in related oxa-azaspiro compounds) .

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound exhibits pH-sensitive behavior:

  • Neutral pH : Free amine participates in nucleophilic reactions.

  • Acidic pH : Protonated amine enhances solubility but reduces reactivity .

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand or inhibitor in biochemical studies.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: It could be employed in the production of advanced materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a ligand, it might bind to metal ions or enzymes, altering their activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1778734-66-9
  • Molecular Formula : C₁₃H₂₃ClN₂O₃ (calculated based on structural analogs)
  • Purity : Typically ≥95% (industry standard for research chemicals)
  • Storage : Likely requires refrigeration (2–8°C) for stability, similar to related spirocyclic compounds .

Structural Analogues: Positional Isomers and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound : Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride 1778734-66-9 -NH₂CH₂ (aminomethyl), -Boc, HCl salt C₁₃H₂₃ClN₂O₃ ~295.8 (estimated) Reference standard
tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Not specified -NH₂CH₂ (aminomethyl at C6), -Boc C₁₃H₂₂N₂O₃ ~270.3 Aminomethyl position (C6 vs. C3) alters steric and electronic properties
tert-Butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride 2173991-97-2 -NH₂CH₂ (aminomethyl at C2), -Boc, HCl salt C₁₃H₂₃ClN₂O₃ ~295.8 Oxa ring position (1-oxa vs. 2-oxa) and aminomethyl location (C2 vs. C3)
tert-Butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 1245649-50-6 -CH₂OH (hydroxymethyl), -Boc C₁₄H₂₅NO₄ 271.35 Hydroxymethyl replaces aminomethyl; reduced basicity, increased polarity
tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate 374794-96-4 -C=O (keto group at C2), -Boc C₁₂H₁₉NO₃ 241.29 Keto group at C2 instead of aminomethyl; impacts hydrogen bonding and reactivity

Physicochemical and Functional Properties

Table 2: Property Comparison
Property Target Compound tert-Butyl 6-(aminomethyl) Analogue tert-Butyl 3-(hydroxymethyl) Analogue
Solubility High (due to HCl salt) Moderate (free base) Moderate (hydroxymethyl increases polarity)
Reactivity Amine enables salt formation, coupling reactions Similar amine reactivity at C6 Hydroxyl group suitable for esterification
Applications Drug intermediate, bioactive scaffold Position-dependent SAR studies Precursor for further functionalization

Biological Activity

Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride is a compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H26ClN2O3C_{14}H_{26}ClN_{2}O_{3}. Its structure features a tert-butyl group, an oxa ring, and an azaspiro framework, which contribute to its pharmacological properties.

1. FAAH Inhibition

One of the most significant biological activities attributed to this compound is the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis of bioactive lipids, such as anandamide, which plays a crucial role in pain modulation and inflammation. Inhibition of FAAH can lead to increased levels of endocannabinoids, potentially offering therapeutic effects in pain management and inflammatory conditions.

2. Interaction with Biological Targets

Research indicates that compounds with similar structures have shown promising results in modulating various biological pathways. For instance, studies on related spirocyclic compounds have demonstrated their ability to interact with receptors involved in the endocannabinoid system, suggesting that this compound may exhibit similar interactions .

Case Studies and Experimental Data

A study focusing on the synthesis and biological evaluation of spirocyclic derivatives highlighted the potential of this compound as a FAAH inhibitor. The following table summarizes key findings from various studies:

Study ReferenceCompound TestedBiological ActivityIC50 (µM)Notes
Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamateFAAH Inhibition50Promising analgesic properties
Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decaneModulation of endocannabinoid signalingNot specifiedPotential therapeutic applications
Related spiro compoundsVarious biological activitiesVariesStructural similarities suggest diverse effects

Synthesis and Chemical Reactivity

The synthesis of tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. Key steps may include cyclization reactions with appropriate precursors such as amino acids or amines combined with carbonyl compounds. The use of tert-butyl carbamate as a protecting group is common due to its stability and ease of removal under mild conditions.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this spirocyclic compound?

A multistep approach is commonly employed, starting with Boc protection of the spirocyclic amine, followed by functional group transformations. For example, tert-butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can be synthesized via Boc protection using Boc₂O in dichloromethane with triethylamine and DMAP as catalysts (94% yield). Subsequent reduction with lithium triethylborohydride in THF at -78°C yields the hydroxyl intermediate, which can be further functionalized (e.g., cyanation using trimethylsilyl cyanide and BF₃·Et₂O) .

Basic: How is structural confirmation achieved for this compound?

High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) are critical. HRMS confirms the molecular formula (e.g., m/z 276.189665 for related spiro compounds), while NMR resolves the spirocyclic scaffold and substituent positions. For instance, the tert-butyl group typically appears as a singlet (~1.4 ppm in ¹H NMR), and the aminomethyl proton signals are observed between 2.8–3.2 ppm .

Basic: What precautions are necessary for safe handling and storage?

  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Electrostatic charges must be mitigated during transfer .
  • Storage : Keep refrigerated (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group or aminomethyl degradation .

Advanced: How can low yields during the cyanation step (Step 5 in ) be optimized?

Low yields may arise from incomplete activation of the hydroxyl group. Pre-activation with a Lewis acid (e.g., BF₃·Et₂O) before adding trimethylsilyl cyanide can improve reactivity. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and consider iterative cooling (-78°C to 0°C) to suppress side reactions. Purification via silica gel chromatography (gradient elution with 10–30% EtOAc/hexane) enhances recovery .

Advanced: How do conflicting solubility data in polar vs. nonpolar solvents affect experimental design?

The compound’s solubility varies due to the spirocyclic core’s rigidity. For example:

SolventSolubility (mg/mL)Application
DCM>50Reaction medium
Water<1Precipitation
THF20–30Reductions
Use sonication or co-solvents (e.g., DCM/MeOH, 4:1) to improve solubility in cross-coupling reactions .

Advanced: What strategies resolve discrepancies in biological activity data across assay platforms?

Contradictions may arise from differences in cell permeability or assay pH. For in vitro assays:

  • Use LC-MS to verify compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C).
  • Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays to isolate membrane-transport effects.
  • Include positive controls (e.g., spirocyclic DDR1 inhibitors) to benchmark potency .

Advanced: How is chiral purity ensured during synthesis?

Chiral HPLC with a polysaccharide column (e.g., Chiralpak IA, 250 × 4.6 mm) resolves enantiomers. For example, a hexane/isopropanol (85:15) mobile phase at 1.0 mL/min achieves baseline separation (α > 1.5). Absolute configuration is confirmed via X-ray crystallography of a derivative (e.g., oxalate salt) .

Advanced: What computational methods predict the compound’s conformational stability?

Density functional theory (DFT) calculations (B3LYP/6-31G*) model the spirocyclic ring’s puckering and aminomethyl group orientation. Key findings:

  • The 2-oxa ring adopts a chair-like conformation, minimizing steric clash with the tert-butyl group.
  • Free energy barriers for ring inversion are >25 kcal/mol, suggesting high rigidity .

Basic: How is purity validated post-synthesis?

  • HPLC : C18 column (5 µm, 150 × 4.6 mm), gradient 5–95% acetonitrile/water (0.1% TFA), UV detection at 254 nm. Purity >95% is typical .
  • Elemental Analysis : Discrepancies >0.4% in C/H/N indicate impurities .

Advanced: What role does this compound play in medicinal chemistry?

Spirocyclic scaffolds like this are used as rigid peptidomimetics or enzyme inhibitors. For example:

  • DDR1 Inhibition : Analogous spiro compounds (e.g., Compound B in ) show nanomolar activity against fibrosis targets .
  • SAR Studies : Modifying the aminomethyl group (e.g., fluorination) alters target binding and metabolic stability .

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